molecular formula C17H15ClN4OS B5004291 N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5004291
M. Wt: 358.8 g/mol
InChI Key: CCNBLJZFDSHANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in the mid-1990s and has since been studied extensively for its potential therapeutic applications, particularly in the field of pain management.

Mechanism of Action

CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are predominantly expressed in the central nervous system and immune system, respectively. Upon binding to these receptors, CP-47,497 activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and immunomodulatory effects. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

CP-47,497 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its potential for producing off-target effects and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on CP-47,497, including the development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2, the investigation of its potential therapeutic applications in other areas such as neurodegenerative diseases and cancer, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to evaluate the safety and efficacy of CP-47,497 in vivo, particularly in human clinical trials.

Synthesis Methods

The synthesis of CP-47,497 involves a series of chemical reactions that start with the condensation of 4-chloroaniline with ethyl isothiocyanate to obtain the intermediate compound 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-phenylethylamine to form the corresponding thiourea derivative. Finally, the thiourea derivative is reacted with phosgene to obtain the desired product, CP-47,497.

Scientific Research Applications

CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to activate cannabinoid receptors in the central nervous system, which are involved in the modulation of pain, inflammation, and other physiological processes.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-11(12-5-3-2-4-6-12)15-21-22-17(24-15)20-16(23)19-14-9-7-13(18)8-10-14/h2-11H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNBLJZFDSHANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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